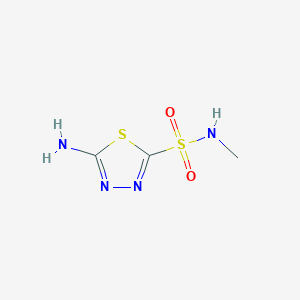

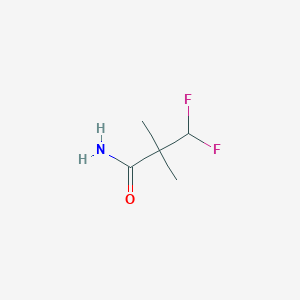

![molecular formula C20H20BrN3O3 B2506683 4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one CAS No. 1025703-18-7](/img/structure/B2506683.png)

4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

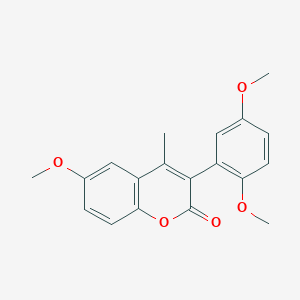

The compound , 4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one, is a complex organic molecule that appears to have a bromine atom and various functional groups including an imino group, a methoxy group, and a pyrazolone ring. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can help infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of similar compounds typically involves the formation of imine groups through a condensation reaction between an amine and an aldehyde or ketone. For instance, the synthesis of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol (BDP) involves the reaction of an amine with a brominated phenol . Similarly, the synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their complexes with zinc(II) ion indicates the use of brominated phenols and a metal ion to form a complex . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using Density Functional Theory (DFT) calculations. For example, the geometry and electronic properties of BDP were optimized using DFT methods . The same approach could be used to predict the molecular structure of the compound , which would likely reveal a planar geometry around the imine group and a non-planar structure of the pyrazolone ring due to steric hindrance.

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their electronic properties. The study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol showed that the molecular electrostatic potential (MEP) and Fukui function (FF) analyses can predict the sites of chemical reactivity . The compound would likely exhibit similar reactivity patterns, with electrophilic attack occurring at the nitrogen of the imino group and nucleophilic attack at the carbon of the carbonyl group in the pyrazolone ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the HOMO-LUMO gap is an indicator of chemical stability and hardness, as seen in the DFT computational studies of (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol . The compound would likely have a large HOMO-LUMO gap as well, suggesting high stability. Additionally, spectroscopic techniques such as FT-IR, FT-Raman, and UV-Vis are commonly used to characterize these compounds , and similar methods could be employed to determine the physical and chemical properties of the compound .

Applications De Recherche Scientifique

Antibacterial Agent Development

- Bromophenol derivatives, similar in structure to the queried compound, have been studied for their potential as antibacterial agents. For instance, (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives showed effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus (Zhou et al., 2015).

Cancer Treatment and Photodynamic Therapy

- Certain bromophenol derivatives exhibit properties beneficial for cancer treatment. A zinc phthalocyanine derivative, which shares some structural similarities with the compound , was found to have a high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).

Antioxidant Source

- Bromophenol derivatives from the red alga Rhodomela confervoides, which are structurally related to the compound, have been identified as potential sources of antioxidants. These compounds exhibited significant radical scavenging activity, suggesting their use in preventing oxidative deterioration in food (Li et al., 2011).

Synthesis of Schiff Bases

- Schiff bases incorporating bromophenol derivatives have been synthesized and characterized, indicating the versatility of such compounds in organic synthesis. These bases can be used to create more complex chemical structures (Dong et al., 2015).

Antimicrobial Activity

- Bromophenol derivatives from marine red algae have shown antimicrobial activity. These compounds, structurally similar to the queried compound, have been effective against several strains of bacteria, showcasing their potential in developing new antimicrobial agents (Xu et al., 2003).

Propriétés

IUPAC Name |

4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O3/c1-14(22-26-3)16-11-7-8-12-18(16)27-13-17-19(21)20(25)24(23(17)2)15-9-5-4-6-10-15/h4-12H,13H2,1-3H3/b22-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLCNXIVRCYNHE-HMAPJEAMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=CC=CC=C1OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OC)/C1=CC=CC=C1OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

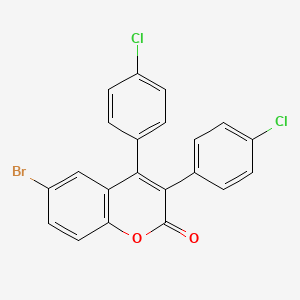

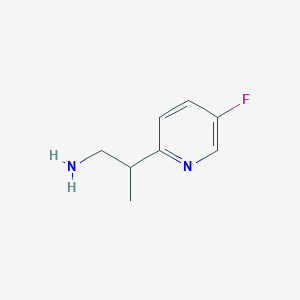

![N-(2,4-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2506601.png)

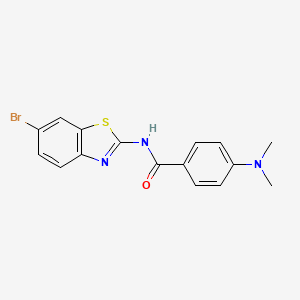

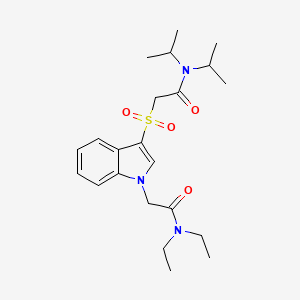

![2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2506608.png)

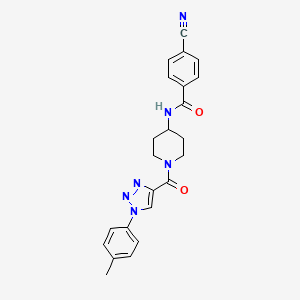

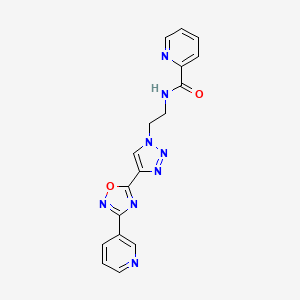

![2-Chloro-N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2506609.png)

![2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2506621.png)

![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)